Cas no 2734775-35-8 (5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene)

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is a halogenated aromatic compound featuring bromo, fluoro, methoxymethyl, and methyl substituents on a benzene ring. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple functional groups allows for selective modifications, enabling the construction of more complex molecules. The bromo and fluoro substituents enhance reactivity in cross-coupling reactions, while the methoxymethyl group offers stability and further derivatization potential. This compound is typically used in research settings for the development of bioactive molecules, where precise functionalization is critical. High purity and consistent quality ensure reliable performance in synthetic workflows.
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene structure
2734775-35-8 structure
Product Name:5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
CAS No:2734775-35-8
MF:C9H10BrFO
MW:233.08
CID:5079450
Update Time:2026-03-01

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
    • Inchi: 1S/C9H10BrFO/c1-6-3-8(10)4-7(5-12-2)9(6)11/h3-4H,5H2,1-2H3
    • InChI Key: VISOHASBRLTIRA-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C=C1Br)COC)F)C

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5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:2734775-35-8)5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
Order Number:A1216180
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 20:54
Price ($):161/494/817
Email:sales@amadischem.com

Additional information on 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene

5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene: A Comprehensive Overview

The compound 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene (CAS No. 2734775-35-8) is a highly specialized aromatic compound with a unique structure that combines bromine, fluorine, and methoxymethyl substituents on a benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The benzene ring serves as the central framework, with substituents at positions 1, 2, 3, and 5, creating a molecule with distinct electronic and steric properties.

Recent studies have highlighted the importance of halogen substitution patterns in aromatic compounds for tuning their reactivity and bioavailability. In the case of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene, the presence of bromine and fluorine atoms at positions 5 and 2, respectively, introduces significant electron-withdrawing effects. These effects enhance the molecule's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and electrophilic addition. Additionally, the methoxymethyl group at position 1 provides a flexible linker that can be further functionalized to create derivatives with enhanced properties.

The methyl group at position 3 contributes to the molecule's stability by reducing steric hindrance and improving solubility in organic solvents. This feature is particularly advantageous in drug design, where solubility is a critical factor for bioavailability. Recent research has explored the use of this compound as a precursor for synthesizing bioactive molecules targeting specific enzymes and receptors. For instance, derivatives of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene have shown promise in inhibiting kinases involved in cancer progression.

In terms of synthesis, 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is typically prepared through multi-step organic synthesis involving Friedel-Crafts alkylation, halogenation, and protection/deprotection strategies. The use of directing groups plays a crucial role in ensuring regioselectivity during these reactions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, making it more efficient and scalable.

The physicochemical properties of this compound have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability under different conditions, and interactions with other molecules. For example, computational studies have revealed that the bromine atom at position 5 significantly influences the molecule's electronic distribution, making it more susceptible to nucleophilic attack compared to other halogenated derivatives.

From an environmental perspective, understanding the fate and transport of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that this compound undergoes rapid transformation under microbial action due to the presence of electron-withdrawing groups that facilitate enzymatic cleavage.

In conclusion, 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene (CAS No. 2734775-35-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block for synthesizing complex molecules with tailored functionalities. As research continues to uncover its potential uses and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:2734775-35-8)5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
A1216180
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):161/494/817
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